molecular formula C11H18O2 B14744586 Cyclobutanecarboxylic acid, 3-cyclohexyl- CAS No. 3204-78-2

Cyclobutanecarboxylic acid, 3-cyclohexyl-

Cat. No.: B14744586
CAS No.: 3204-78-2
M. Wt: 182.26 g/mol
InChI Key: CWCBASCSGVOBLJ-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, 3-cyclohexyl- is an organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and a cyclohexyl group. This compound is notable for its unique structural features, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutanecarboxylic acid, 3-cyclohexyl- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of cyclobutanecarboxylic acid, 3-cyclohexyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as decarboxylation of 1,1-cyclobutanedicarboxylic acid and subsequent functionalization to introduce the cyclohexyl group .

Chemical Reactions Analysis

Types of Reactions: Cyclobutanecarboxylic acid, 3-cyclohexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate esters, while reduction can produce alcohols .

Scientific Research Applications

Cyclobutanecarboxylic acid, 3-cyclohexyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which cyclobutanecarboxylic acid, 3-cyclohexyl- exerts its effects involves interactions with molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexyl group contributes to the compound’s hydrophobic properties, affecting its solubility and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: Cyclobutanecarboxylic acid, 3-cyclohexyl- is unique due to the presence of both a cyclobutane ring and a cyclohexyl group. This combination imparts distinct structural and chemical characteristics, making it valuable for specific applications in research and industry .

Properties

CAS No.

3204-78-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-cyclohexylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c12-11(13)10-6-9(7-10)8-4-2-1-3-5-8/h8-10H,1-7H2,(H,12,13)

InChI Key

CWCBASCSGVOBLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC(C2)C(=O)O

Origin of Product

United States

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